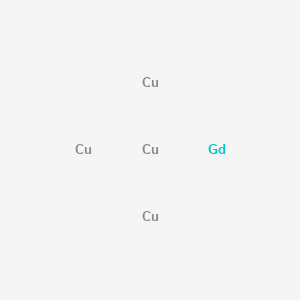
Copper--gadolinium (4/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper–gadolinium (4/1) is a compound formed by the combination of copper and gadolinium in a 4:1 ratio This compound is part of the broader category of copper-gadolinium alloys, which are known for their unique magnetic and electronic properties
准备方法
Synthetic Routes and Reaction Conditions
Copper–gadolinium (4/1) can be synthesized through various methods, including solid-state reactions and metallurgical processes. One common method involves the direct combination of copper and gadolinium metals at high temperatures. The metals are typically melted together in a controlled atmosphere to prevent oxidation. The reaction is carried out in a furnace at temperatures ranging from 800°C to 1000°C. The resulting alloy is then cooled slowly to ensure the formation of a homogeneous compound.
Industrial Production Methods
In industrial settings, the production of copper–gadolinium (4/1) often involves the use of induction melting or arc melting techniques. These methods allow for precise control over the temperature and atmosphere, ensuring high purity and consistency in the final product. The alloy can also be produced using powder metallurgy, where copper and gadolinium powders are mixed and then sintered at high temperatures.
化学反应分析
Types of Reactions
Copper–gadolinium (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Gadolinium, being a strong reducing agent, can reduce oxides of several metals into their elemental forms. The compound also reacts with water, forming gadolinium hydroxide and releasing hydrogen gas.
Common Reagents and Conditions
Oxidation: Copper–gadolinium (4/1) can be oxidized in the presence of oxygen at elevated temperatures, forming copper oxide and gadolinium oxide.
Reduction: The compound can reduce metal oxides in the presence of hydrogen or carbon monoxide, forming elemental metals and water or carbon dioxide.
Substitution: Copper–gadolinium (4/1) can undergo substitution reactions with halogens, forming copper halides and gadolinium halides.
Major Products Formed
Oxidation: Copper oxide (CuO) and gadolinium oxide (Gd2O3)
Reduction: Elemental metals (e.g., iron, nickel) and water (H2O) or carbon dioxide (CO2)
Substitution: Copper halides (e.g., CuCl2) and gadolinium halides (e.g., GdCl3)
科学研究应用
Copper–gadolinium (4/1) has a wide range of applications in scientific research due to its unique properties. Some of the key applications include:
Materials Science: The compound is used in the development of advanced materials with specific magnetic and electronic properties. It is particularly useful in the study of magnetic refrigeration and spintronics.
Electronics: Copper–gadolinium (4/1) is used in the fabrication of electronic components, such as sensors and transistors, due to its excellent conductivity and magnetic properties.
Medical Imaging: Gadolinium-based compounds are widely used as contrast agents in magnetic resonance imaging (MRI). Copper–gadolinium (4/1) can potentially enhance the contrast and resolution of MRI images.
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions, due to its high reactivity and stability.
作用机制
The mechanism of action of copper–gadolinium (4/1) is primarily based on the unique properties of gadolinium and copper. Gadolinium has seven unpaired electrons, making it highly paramagnetic. This property is exploited in MRI contrast agents, where gadolinium shortens the spin-lattice relaxation time (T1) of protons in tissues, enhancing the contrast of the images. Copper, on the other hand, provides excellent electrical conductivity and stability, making the compound suitable for electronic applications. The combination of these properties allows copper–gadolinium (4/1) to interact with various molecular targets and pathways, including magnetic and electronic systems.
相似化合物的比较
Copper–gadolinium (4/1) can be compared with other copper-gadolinium alloys and gadolinium-based compounds. Some similar compounds include:
Copper–gadolinium (7/1): This compound has a higher copper content and exhibits different magnetic and electronic properties compared to copper–gadolinium (4/1).
Gadolinium oxide (Gd2O3): A common gadolinium-based compound used in various applications, including catalysis and medical imaging.
Copper oxide (CuO): A copper-based compound with applications in catalysis and electronics.
Uniqueness
Copper–gadolinium (4/1) is unique due to its specific ratio of copper to gadolinium, which results in distinct magnetic and electronic properties. This compound offers a balance between the high conductivity of copper and the strong paramagnetic properties of gadolinium, making it suitable for a wide range of applications in materials science, electronics, and medical imaging.
属性
CAS 编号 |
55352-85-7 |
|---|---|
分子式 |
Cu4Gd |
分子量 |
411.4 g/mol |
IUPAC 名称 |
copper;gadolinium |
InChI |
InChI=1S/4Cu.Gd |
InChI 键 |
BZFPPPDJQLNUIY-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cu].[Cu].[Cu].[Gd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


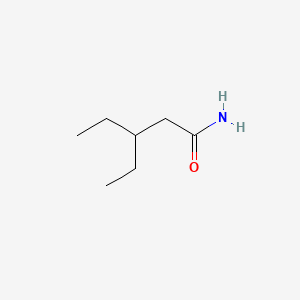
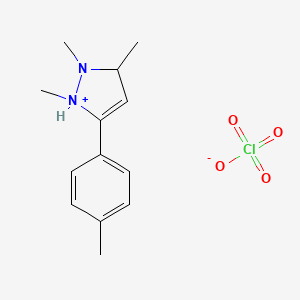
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)

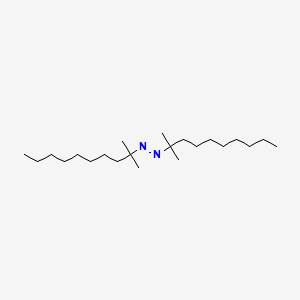
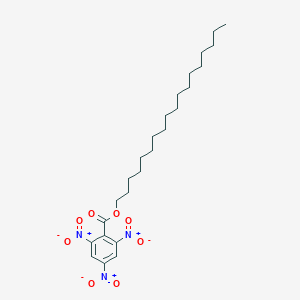
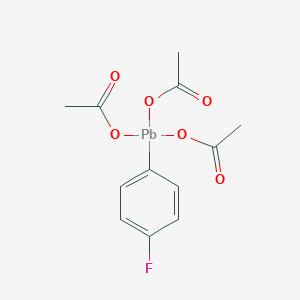
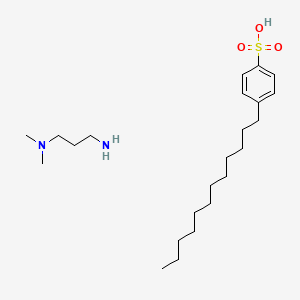


![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)
![N-(3-Methylphenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14639367.png)
![Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl-](/img/structure/B14639374.png)
![Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate](/img/structure/B14639380.png)
